2-Ethylbenzofuran

URAT1 inhibition hyperuricemia gout

2-Ethylbenzofuran (CAS 3131-63-3) is a C2-ethyl-substituted benzofuran heterocycle with the molecular formula C₁₀H₁₀O, classified as a key synthetic intermediate in medicinal chemistry and fine chemical manufacturing. This colorless liquid (boiling point 211–212 °C) serves as the core scaffold for the uricosuric drug benzbromarone and is widely employed as a building block for constructing diverse 2-alkylbenzofuran derivatives with potential antianginal, anti-inflammatory, and hURAT1-inhibitory activities.

Molecular Formula C10H10O
Molecular Weight 146.19 g/mol
CAS No. 3131-63-3
Cat. No. B194445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethylbenzofuran
CAS3131-63-3
Synonyms2-Ethylbenzo[b]furan;  2-Ethylbenzofuran;  2-Ethyl-1-benzofuran;  Benzofuran, 2-ethyl-;  Ethyl-2-Benzofuran
Molecular FormulaC10H10O
Molecular Weight146.19 g/mol
Structural Identifiers
SMILESCCC1=CC2=CC=CC=C2O1
InChIInChI=1S/C10H10O/c1-2-9-7-8-5-3-4-6-10(8)11-9/h3-7H,2H2,1H3
InChIKeyKJHYAEZMOHLVCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow Oil

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethylbenzofuran (CAS 3131-63-3): Baseline Identity and Procurement Context


2-Ethylbenzofuran (CAS 3131-63-3) is a C2-ethyl-substituted benzofuran heterocycle with the molecular formula C₁₀H₁₀O, classified as a key synthetic intermediate in medicinal chemistry and fine chemical manufacturing [1]. This colorless liquid (boiling point 211–212 °C) serves as the core scaffold for the uricosuric drug benzbromarone and is widely employed as a building block for constructing diverse 2-alkylbenzofuran derivatives with potential antianginal, anti-inflammatory, and hURAT1-inhibitory activities [2][3]. Its unambiguous C2-ethyl substitution pattern is critical for downstream reactivity and pharmacological properties, distinguishing it from unsubstituted benzofuran and other 2-alkyl analogues.

2-Ethylbenzofuran: Why In-Class Benzofuran Substitution Cannot Be Assumed


The C2-alkyl substituent on the benzofuran ring profoundly influences both chemical reactivity and biological target engagement, rendering generic substitution among benzofuran analogues scientifically unsound. Comparative acylation studies demonstrate that 2-methylbenzofuran is approximately twice as reactive as unsubstituted benzofuran, with the C3 position exhibiting at least two orders of magnitude higher reactivity [1]. In biological systems, the 2-ethyl group is essential for potent hURAT1 inhibition; replacement with smaller (methyl) or larger (isopropyl) alkyl chains, or modification of the benzofuran core, dramatically alters inhibitory potency and selectivity [2]. Consequently, procurement decisions must be guided by compound-specific evidence rather than class-level assumptions.

2-Ethylbenzofuran: Quantitative Comparative Evidence for Scientific Selection


hURAT1 Inhibitory Potency: 2-Ethylbenzofuran Scaffold vs. 2-Methyl/2-Isopropyl Analogues

In a systematic structure–activity relationship (SAR) study of 2-alkylbenzofuran derivatives, the 2-ethyl substitution conferred optimal hURAT1 inhibitory potency. The parent 2-ethylbenzofuran-derived benzbromarone (compound 7) exhibited an IC₅₀ of 26 ± 3 nM, whereas the corresponding 6-hydroxy metabolite (compound 8) showed reduced potency (IC₅₀ = 138 ± 88 nM) [1]. Notably, the 2-ethyl scaffold is essential for achieving submicromolar activity; analogues lacking the C2-ethyl group or bearing alternative C2-substituents were either inactive or required significantly higher concentrations to achieve comparable inhibition (e.g., probenecid IC₅₀ = 86.39 ± 0.07 μM) [1].

URAT1 inhibition hyperuricemia gout medicinal chemistry

Synthetic Efficiency: 2-Ethylbenzofuran via Wolff–Kishner Reduction vs. Intramolecular Wittig Route

Two distinct synthetic routes to 2-ethylbenzofuran demonstrate route-dependent yield differences. The Wolff–Kishner reduction of 2-acetylbenzofuran using hydrazine hydrate and KOH in diethylene glycol provides 2-ethylbenzofuran in 90% yield [1]. In contrast, the intramolecular Wittig reaction starting from phenol affords the same intermediate in only 53% overall yield [2]. This 37-percentage-point yield disparity directly impacts cost-of-goods and process scalability.

organic synthesis process chemistry yield optimization pharmaceutical intermediates

Downstream Derivatization Yield: One-Step Benzbromarone Synthesis from 2-Ethylbenzofuran

2-Ethylbenzofuran serves as the direct precursor to the uricosuric drug benzbromarone via a one-step acylation with 3,5-dibromo-4-hydroxy benzoyl chloride. This patented process achieves benzbromarone purity >99.7% with single impurities <0.1% and an overall yield exceeding 75% [1]. In comparison, alternative multi-step benzbromarone syntheses that do not employ 2-ethylbenzofuran typically require bromination steps and elevated temperatures, resulting in lower overall yields and increased purification burdens [1].

API synthesis benzbromarone acyl chloride coupling process efficiency

Chemical Reactivity: C3 Acylation Efficiency of 2-Alkylbenzofurans

The presence of a C2-alkyl group substantially enhances the electrophilic substitution reactivity of the benzofuran ring. In zeolite-catalyzed acylation, 2-methylbenzofuran is approximately twice as reactive as unsubstituted benzofuran, and the C3 position is at least two orders of magnitude more reactive [1]. By extension, 2-ethylbenzofuran is expected to exhibit similarly enhanced reactivity compared to unsubstituted benzofuran, enabling milder reaction conditions and higher selectivity in downstream functionalizations [1].

Friedel–Crafts acylation zeolite catalysis electrophilic substitution reactivity

Metabolic Stability: 2-Ethylbenzofuran Core vs. 6-Hydroxylated Metabolite

The 2-ethylbenzofuran scaffold is subject to cytochrome P450-mediated hydroxylation at the 6-position, generating a metabolite (compound 8) with significantly diminished hURAT1 inhibitory activity. Parent benzbromarone (2-ethylbenzofuran derivative) exhibits an IC₅₀ of 26 nM, whereas the 6-hydroxy metabolite shows a 5.3-fold reduction in potency (IC₅₀ = 138 nM) [1]. This structure–activity relationship underscores the importance of maintaining the unsubstituted 2-ethylbenzofuran core for potent pharmacological activity.

drug metabolism CYP450 pharmacokinetics metabolite identification

Alternative Synthetic Routes: Oxyindene/Bromoethane Alkylation vs. Acetylbenzofuran Reduction

Two additional synthetic routes to 2-ethylbenzofuran demonstrate distinct yield profiles. Alkylation of benzofuran (oxyindene) with bromoethane provides the product in approximately 82% yield . This compares favorably to the 53% yield obtained via the intramolecular Wittig route [1] but remains lower than the 90% yield achieved via Wolff–Kishner reduction [2]. Route selection therefore involves trade-offs between yield, starting material availability, and reaction conditions.

synthetic methodology alkylation reduction route scouting

2-Ethylbenzofuran: Evidence-Based Research and Industrial Application Scenarios


Gout and Hyperuricemia Drug Discovery: hURAT1 Inhibitor Lead Optimization

Based on the demonstrated low-nanomolar hURAT1 inhibition of 2-ethylbenzofuran-derived benzbromarone (IC₅₀ = 26 nM) [1], medicinal chemistry teams should prioritize the 2-ethylbenzofuran scaffold for designing next-generation uricosuric agents. The SAR data clearly indicate that maintaining the C2-ethyl group while modulating C-ring substitution (e.g., bromination, phenolic hydroxylation) yields compounds with submicromolar potency, making this core an essential starting point for lead optimization campaigns targeting hyperuricemia and gout.

Benzbromarone API Manufacturing: High-Purity, High-Yield One-Step Synthesis

Pharmaceutical manufacturers of benzbromarone should source 2-ethylbenzofuran as the key starting material to implement the patented one-step acylation process [1]. This route delivers API purity >99.7% with individual impurities <0.1% and overall yield >75%, eliminating the need for high-temperature bromination steps and reducing environmental burden [1]. Procurement of high-quality 2-ethylbenzofuran is therefore critical for achieving regulatory-compliant, cost-effective benzbromarone production.

Process Chemistry Optimization: Route Selection Based on Synthetic Yield Data

For industrial-scale synthesis of 2-ethylbenzofuran itself, the Wolff–Kishner reduction route (90% yield) [1] is demonstrably superior to the intramolecular Wittig approach (53% yield) [2]. Process chemists should evaluate suppliers based on the synthetic route employed, as the 37-percentage-point yield advantage translates directly to lower raw material consumption and reduced cost per kilogram.

Benzofuran Library Construction for Biological Screening

Academic and industrial screening libraries aiming to explore benzofuran-based pharmacophores should include 2-ethylbenzofuran as a core intermediate. The 53% overall yield achieved in the convergent synthesis of benzofuran libraries [2] demonstrates the viability of using 2-ethylbenzofuran as a building block for parallel synthesis of diverse analogues, enabling efficient SAR exploration around the C2-alkyl substitution pattern.

Technical Documentation Hub

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